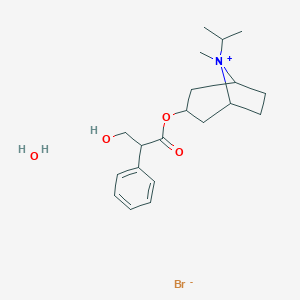

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

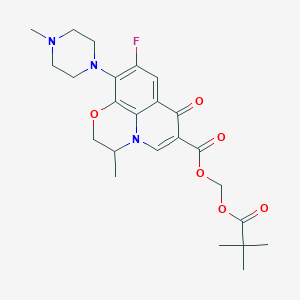

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .

Preparation Methods

Synthetic Routes and Reaction Conditions

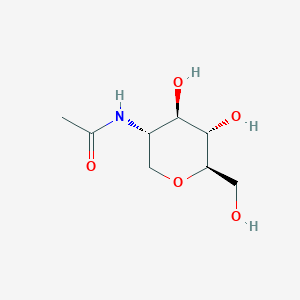

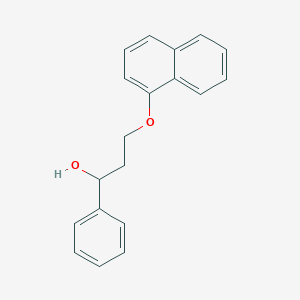

The synthesis of ipratropium bromide monohydrate typically involves the reaction of atropine with isopropyl bromide . The process includes several steps:

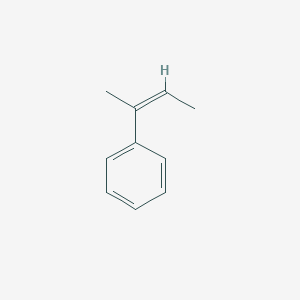

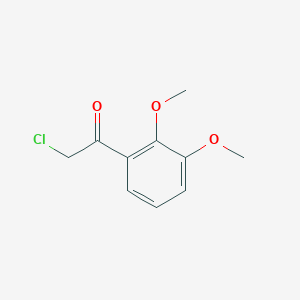

Starting Material: Ethyl phenylacetate is used as the starting raw material.

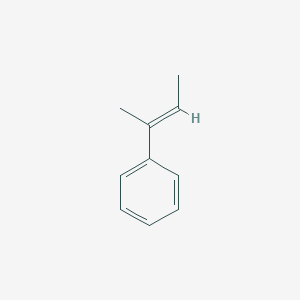

Reaction with Isopropyl Tropanol: This generates phenylacetate isopropyl tropeine.

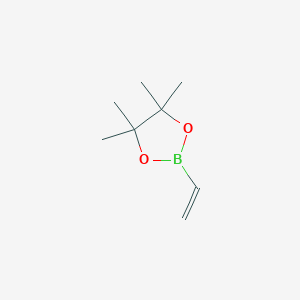

Substitution, Reduction, and Addition Reactions: These steps lead to the formation of ipratropium bromide.

Industrial Production Methods

Industrial production methods for ipratropium bromide monohydrate involve crystallization techniques. Anhydrous and monohydrate crystals of ipratropium bromide are produced from seed crystals and supercritical carbon dioxide crystallization, respectively . These methods ensure high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate undergoes various chemical reactions, including:

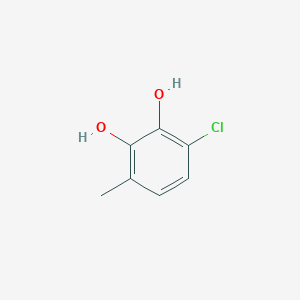

Substitution Reactions: Common in the synthesis process.

Reduction Reactions: Used to modify the chemical structure during synthesis.

Common Reagents and Conditions

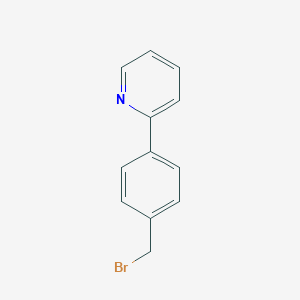

Isopropyl Bromide: Used in the initial substitution reaction.

Supercritical Carbon Dioxide: Utilized in the crystallization process.

Major Products Formed

The primary product formed from these reactions is ipratropium bromide monohydrate, which is used in various pharmaceutical formulations .

Scientific Research Applications

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical applications.

Biology: Studied for its effects on muscarinic receptors in various biological systems.

Medicine: Widely used as a bronchodilator for the treatment of COPD and asthma.

Industry: Employed in the formulation of inhalation solutions and nasal sprays.

Mechanism of Action

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate acts as an anticholinergic agent by inhibiting vagally-mediated reflexes. It antagonizes the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction . By blocking acetylcholine, ipratropium bromide monohydrate relaxes the smooth muscles in the airways, leading to bronchodilation and easier breathing .

Comparison with Similar Compounds

Similar Compounds

Atropine: A naturally occurring compound with similar anticholinergic properties.

Tiotropium Bromide: Another anticholinergic agent used for long-term maintenance treatment of COPD.

Uniqueness

3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane bromide monohydrate is unique due to its short-acting nature, making it suitable for acute relief of bronchospasm. In contrast, tiotropium bromide is a long-acting agent used for maintenance therapy .

Properties

CAS No. |

922491-06-3 |

|---|---|

Molecular Formula |

C20H32BrNO4 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;; |

InChI Key |

KEWHKYJURDBRMN-XFQAGIBXSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Pictograms |

Irritant |

Synonyms |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)